molecular formula C10H8F3N5 B6141974 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1306605-77-5

4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6141974
CAS No.: 1306605-77-5
M. Wt: 255.20 g/mol
InChI Key: RCEAZOTXNQTCGH-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. The presence of a trifluoromethyl group and a hydrazinyl group makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine and pyridine precursors.

    Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Hydrazinyl Group Addition: The hydrazinyl group is added through a nucleophilic substitution reaction, typically using hydrazine or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions and efficient mixing of reagents.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-Hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinyl-2-(pyridin-3-yl)-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-Hydrazinyl-2-(pyridin-3-yl)-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    4-Hydrazinyl-2-(pyridin-3-yl)-6-bromopyrimidine: Similar structure but with a bromine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-hydrazinyl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

[2-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)7-4-8(18-14)17-9(16-7)6-2-1-3-15-5-6/h1-5H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEAZOTXNQTCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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